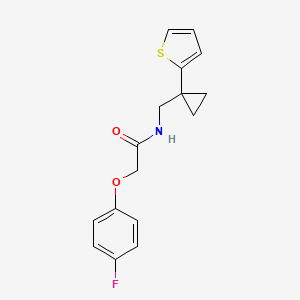

2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-(4-fluorophenoxy)-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2S/c17-12-3-5-13(6-4-12)20-10-15(19)18-11-16(7-8-16)14-2-1-9-21-14/h1-6,9H,7-8,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAYYUXWFSOTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

Synthesis of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as Selectfluor.

Formation of 4-fluorophenoxyacetic acid: This involves the reaction of 4-fluorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

Cyclopropylation: The thiophen-2-yl group is introduced to cyclopropane through a cyclopropanation reaction using diazomethane and a thiophene derivative.

Amidation: The final step involves the coupling of 4-fluorophenoxyacetic acid with the cyclopropylamine derivative under amidation conditions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide

Reduction: Hydrogen gas, palladium on carbon

Substitution: Sodium hydride, potassium carbonate

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted phenoxy derivatives

Applications De Recherche Scientifique

The compound 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its scientific research applications, including biological activity, synthesis, and case studies.

Molecular Formula and Weight

- Molecular Formula : C17H20FNO2S

- Molecular Weight : 317.40 g/mol

Structural Features

The compound features a fluorophenoxy group, a cyclopropyl moiety attached to a thiophene ring, and an acetamide functional group. These structural components contribute to its unique chemical properties and biological activities.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases.

Potential Therapeutic Targets

- Receptors and Enzymes : Interaction studies focus on the compound's binding affinity to specific receptors or enzymes relevant to its proposed therapeutic uses. Understanding these interactions is crucial for predicting pharmacokinetic and pharmacodynamic properties.

Research indicates that the compound may exhibit various mechanisms of action, primarily through interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Preliminary studies suggest that related compounds show significant antimicrobial properties against various pathogens. For instance, minimum inhibitory concentrations (MICs) for derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The structural similarity of this compound suggests potential antimicrobial efficacy.

Antitumor Activity

The compound's structure may also indicate potential antitumor activity. Modifications in the phenyl and thiophene groups can enhance cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown significant growth inhibition in HT29 colon cancer cells.

Synthesis Strategies

The synthesis of this compound typically involves multi-step processes that can be optimized for large-scale production. Techniques such as continuous flow reactors may be employed to ensure consistent quality and yield.

Antimicrobial Evaluation

In vitro studies have assessed the ability of structurally similar compounds to inhibit biofilm formation in bacterial cultures. Results indicated that certain structural features contributed to enhanced antibacterial activity.

Cytotoxicity Assays

Studies evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells found that the presence of electron-donating groups was critical for enhancing cytotoxicity. This suggests that the fluorophenoxy and thiophene groups in our compound could similarly influence its antitumor properties.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mécanisme D'action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the thiophene ring can engage in π-π interactions with aromatic residues. The acetamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-chlorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

- 2-(4-bromophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

- 2-(4-methylphenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable compound for further research and development.

Activité Biologique

The compound 2-(4-fluorophenoxy)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide , also known by its CAS number 1396883-10-5, is a member of a class of chemical compounds that have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 319.4 g/mol. The structure features a fluorophenoxy group and a cyclopropyl moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 319.4 g/mol |

| CAS Number | 1396883-10-5 |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific biological pathways, particularly in the context of pain relief and anti-inflammatory effects.

Pharmacological Studies

-

Anti-inflammatory Activity :

Recent studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, compounds with similar piperidine structures have shown promising results in reducing COX-1 and COX-2 activity, indicating potential therapeutic uses in inflammatory diseases . -

Analgesic Effects :

The compound's structural similarity to known analgesics suggests it may possess pain-relieving properties. Preliminary studies have indicated that such compounds can modulate pain pathways in animal models, potentially providing insights into their efficacy as analgesics . -

Cytotoxicity and Cancer Research :

There is emerging evidence that compounds like this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, studies have demonstrated that structurally related compounds induce apoptosis in cancer cells, suggesting a need for further investigation into their role as potential anticancer agents .

Case Study 1: In Vitro Analysis

In a study examining the cytotoxic effects of related piperidine derivatives on FaDu hypopharyngeal tumor cells, researchers found that these compounds significantly induced apoptosis compared to control treatments. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity against cancer cells .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory activity of similar compounds demonstrated that they effectively reduced inflammation markers in RAW264.7 macrophage cells through inhibition of iNOS and COX enzymes. The findings support the hypothesis that modifications to the piperidine structure can enhance anti-inflammatory efficacy .

Q & A

What are the key synthetic strategies for constructing the cyclopropane-thiophene-acetamide scaffold in this compound?

Basic Methodological Answer:

The cyclopropane ring can be synthesized via [2+1] cycloaddition reactions using carbene precursors or transition-metal-catalyzed methods. For example, thiophene-substituted cyclopropane intermediates are often prepared by reacting thiophene derivatives (e.g., thiophen-2-ylboronic acid) with dihaloalkanes under basic conditions. The acetamide moiety is introduced via coupling reactions, such as using 2-(4-fluorophenoxy)acetic acid activated with coupling reagents (e.g., TBTU or HATU) and reacted with the cyclopropane-containing amine .

Advanced Methodological Answer:

Advanced approaches involve enantioselective cyclopropanation using chiral catalysts (e.g., Rh(II) complexes) to control stereochemistry, critical for receptor-binding studies. The thiophene-cyclopropylmethylamine intermediate (e.g., (1-(thiophen-2-yl)cyclopropyl)methanamine) can be synthesized via a Simmons–Smith reaction on thiophene derivatives, followed by Boc-protection and deprotection steps. Subsequent amidation with 2-(4-fluorophenoxy)acetyl chloride requires rigorous anhydrous conditions to avoid hydrolysis. Purity is confirmed by TLC (hexane:ethyl acetate, 9:3) and NMR (DMSO-d₆ solvent) .

How can researchers resolve contradictions in spectroscopic data during structural characterization?

Basic Methodological Answer:

Use complementary techniques:

- 1H/13C NMR to identify aromatic protons (δ 6.8–7.5 ppm for thiophene/fluorophenyl) and cyclopropane CH₂ groups (δ 1.2–1.8 ppm).

- HRMS to confirm molecular weight (e.g., calculated for C₁₆H₁₅FNO₂S: 304.08 g/mol).

Discrepancies in integration ratios may arise from impurities; repeat purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Methodological Answer:

For ambiguous NOESY or COSY correlations (e.g., overlapping cyclopropane signals), employ X-ray crystallography to unambiguously assign stereochemistry. Single crystals are grown via slow evaporation in DCM/hexane. Hydrogen-bonding interactions (e.g., N–H···O in acetamide) stabilize the crystal lattice, as seen in analogous fluorophenyl-acetamide structures . Contradictions between experimental and computational (DFT) spectra require recalibration of solvent effects or relativistic corrections in DFT models .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Basic Methodological Answer:

- Receptor-binding assays : Radioligand displacement studies (e.g., 5-HT₂C receptors, given structural similarity to serotonin receptor modulators ).

- CYP450 inhibition assays : Monitor metabolic stability using liver microsomes and LC-MS quantification .

Advanced Methodological Answer:

- Functional selectivity assays : Use BRET/FRET-based systems to measure G-protein vs. β-arrestin signaling bias at serotonin receptors.

- Kinetic solubility assays : Determine solubility in PBS (pH 7.4) and simulated gastric fluid (>61.3 µg/mL threshold for oral bioavailability) .

How can researchers optimize reaction yields during scale-up synthesis?

Basic Methodological Answer:

- Coupling reactions : Replace TBTU with cheaper alternatives like EDC/HOBt while maintaining anhydrous conditions (molecular sieves).

- Cyclopropanation : Optimize stoichiometry (e.g., 1.2 eq diiodomethane per thiophene derivative) and reaction time (12–24 hrs) .

Advanced Methodological Answer:

- Flow chemistry : Continuous-flow reactors improve heat transfer during exothermic cyclopropanation steps.

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design for amidation identifies optimal TBTU concentration (1.5 eq) and reaction temperature (0–5°C) .

What analytical techniques are critical for confirming purity and stability?

Basic Methodological Answer:

| Technique | Application | Reference |

|---|---|---|

| HPLC | Purity assessment (≥95% by area normalization) | |

| DSC/TGA | Stability under thermal stress (decomposition >200°C) |

Advanced Methodological Answer:

- LC-HRMS/MS : Detect trace impurities (e.g., hydrolyzed acetamide or oxidized thiophene byproducts).

- Solid-state NMR : Monitor polymorphic transitions during storage (e.g., amorphous vs. crystalline forms) .

How can researchers address low solubility in aqueous buffers during biological testing?

Basic Methodological Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- pH adjustment : Prepare sodium salts via saponification of the acetamide (if feasible) .

Advanced Methodological Answer:

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size) to enhance bioavailability.

- Pro-drug synthesis : Introduce phosphate esters at the acetamide nitrogen for improved aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.